molecular formula C20H23N5O4S B12035950 5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-21-9

5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12035950
CAS No.: 624725-21-9
M. Wt: 429.5 g/mol
InChI Key: PRQOBRXJDONYOQ-CIAFOILYSA-N
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Description

5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with 4-ethoxyphenyl isothiocyanate to form the triazole ring.

    Thiol Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the hydrazone or triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Reduced Derivatives: Formed from the reduction of the hydrazone or triazole ring.

    Substituted Derivatives: Formed from various substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential biological activities make it a candidate for drug development. It may be studied for its effects on various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and thiol groups. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
  • 5-Phenyl-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-Ethoxyphenyl)-4-(2-(2,4,6-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group on the phenyl ring and the trimethoxybenzylidene moiety provides distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

CAS No.

624725-21-9

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(2,4,6-trimethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5O4S/c1-5-29-14-8-6-13(7-9-14)19-22-23-20(30)25(19)24-21-12-16-17(27-3)10-15(26-2)11-18(16)28-4/h6-12,24H,5H2,1-4H3,(H,23,30)/b21-12+

InChI Key

PRQOBRXJDONYOQ-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=C(C=C3OC)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

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